4,8-dimethyl-7-propoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4,8-dimethyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-7-16-12-6-5-11-9(2)8-13(15)17-14(11)10(12)3/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJSBKDGPVELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-7-propoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with propyl bromide in the presence of a base like potassium carbonate (K2CO3) can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4,8-Dimethyl-7-propoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4,8-dimethyl-7-propoxy-2H-chromen-2-one and related chromenone derivatives:
Key Observations :
Substituent Effects on Bioactivity: Aminoethoxy side chains (e.g., diethylaminoethoxy in ) significantly enhance cytotoxicity against lung cancer cells compared to alkyl or alkoxy groups . For example, compound 6 (dimethylaminoethoxy) showed an LD₅₀ of 5.0 μM in A549 cells, whereas the target compound’s propoxy group may reduce polarity and alter cell permeability .
Synthetic Approaches: Chlorinated derivatives () are synthesized via acid-catalyzed cyclization, whereas alkoxy-substituted compounds (e.g., the target compound) likely require base-mediated alkylation of phenolic precursors . Bulky substituents (e.g., phenylpropanoyloxy in ) necessitate multistep esterification, increasing synthetic complexity .
Structural and Physical Properties: The target compound’s methyl and propoxy groups contribute to a planar chromenone core, similar to the coplanar structure observed in ’s derivative, but lack stabilizing hydrogen bonds .
Q & A
Q. What are the standard synthetic routes for 4,8-dimethyl-7-propoxy-2H-chromen-2-one?
The synthesis typically involves alkylation of a hydroxyl-substituted chromenone precursor. For example, the propoxy group is introduced via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF). Subsequent methylation at the 4- and 8-positions may employ methyl iodide and a phase-transfer catalyst. Reaction progress is monitored via TLC and HPLC, with purification by column chromatography .
Key Reaction Steps:
| Step | Reagents/Conditions | Target Modification |
|---|---|---|
| 1 | 1-Bromopropane, K₂CO₃, DMF | Introduction of propoxy group |
| 2 | CH₃I, TBAB, NaOH | Methylation at C4/C8 |
| 3 | Column chromatography (hexane:EtOAc) | Purification |
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in a solvent like ethanol. Data collection uses a diffractometer (e.g., Bruker D8 Venture), with refinement via SHELXL. Key parameters include bond lengths (e.g., C–O: ~1.36 Å), torsional angles, and intermolecular interactions (π-π stacking, C–H···O contacts). For example, π-π interactions between chromenone rings stabilize the lattice, with centroid distances of ~3.5 Å .
Structural Highlights (Example):
| Parameter | Value | Significance |
|---|---|---|
| C8–O7 | 1.36 Å | Propoxy bond length |
| C4–C9 | 1.45 Å | Methyl-substituted ring geometry |
| π-π distance | 3.50 Å | Stabilization via stacking |
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?
Contradictions often arise from variability in assay conditions (e.g., bacterial strains, compound solubility). To address this:
- Standardize protocols: Use CLSI/M07-A11 guidelines for MIC assays.
- Control solvent effects (e.g., DMSO ≤1% v/v).
- Validate purity via NMR (>95%) and LC-MS.
- Perform dose-response curves with triplicate replicates. Cross-reference with structural analogs (e.g., 7-hydroxy-4-methyl derivatives) to isolate substituent-specific effects .
Q. What advanced methodologies are used to study its enzyme inhibition mechanisms?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, CYP450). The propoxy group’s orientation in hydrophobic pockets is critical for binding affinity .
- Kinetic Assays: Fluorescence quenching or SPR measures real-time binding kinetics. For example, ∆Kd values correlate with substituent electronegativity.
- Metabolite Profiling: LC-HRMS identifies Phase I/II metabolites, revealing metabolic stability issues .
Example Docking Results (Hypothetical):
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -8.2 | H-bond with Arg120, π-stacking with Tyr355 |
| CYP3A4 | -7.5 | Hydrophobic contact with Phe304 |
Q. How can synthetic by-products be analyzed and minimized during scale-up?
- HPLC-MS/PDA: Detects impurities (e.g., demethylated or over-alkylated derivatives).
- DoE Optimization: Vary temperature, solvent polarity, and catalyst loading using a central composite design.
- In Situ FTIR: Monitors reaction progression (e.g., carbonyl peak at 1700–1750 cm⁻¹ for chromenone formation) .
Common By-Products:
| By-Product | Structure | Mitigation Strategy |
|---|---|---|
| 7-Hydroxy derivative | Loss of propoxy group | Use excess alkylating agent |
| 4-Monomethyl analog | Incomplete methylation | Optimize CH₃I stoichiometry |
Data Analysis and Validation
Q. What statistical approaches are recommended for validating pharmacological data?
Q. How is the compound’s photophysical behavior characterized for material science applications?
- UV-Vis/FL Spectroscopy: Measures λmax (e.g., ~320 nm for chromenone) and quantum yield (ΦF).
- TD-DFT Calculations: Predicts excited-state behavior using Gaussian09 with B3LYP/6-31G(d). Substituents like methyl and propoxy groups red-shift emission due to electron-donating effects .
Photophysical Data (Example):
| Parameter | Value | Condition |
|---|---|---|
| λabs | 318 nm | Methanol |
| λem | 450 nm | Solid state |
| ΦF | 0.42 | Relative to quinine sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
